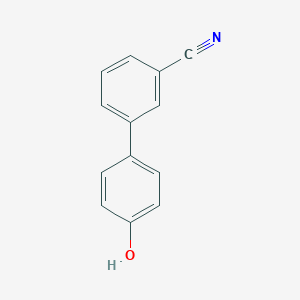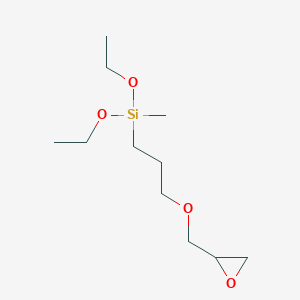
2-溴-3-辛基噻吩
描述
2-Bromo-3-octylthiophene is a monomeric precursor that forms bromo terminate polymers . It is a type of alkyl thiophene derivative .
Synthesis Analysis
2-Bromo-3-octylthiophene is synthesized by the bromination of octylthiophene . It has been synthesized by the reaction of 3-bromothiophene with octylmagnesium bromide . The synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications often involves nickel and palladium-based catalytic systems .Molecular Structure Analysis
The molecular formula of 2-Bromo-3-octylthiophene is C12H19BrS . Its molecular weight is 275.25 .Chemical Reactions Analysis
The reaction of 3-bromothiophene with octylmagnesium bromide leads to the formation of 3-Octylthiophene . This compound can then be used as a starting material in the synthesis of 2,5-dibromo-3-octylthiophene .Physical And Chemical Properties Analysis
2-Bromo-3-octylthiophene is a liquid at room temperature . Its refractive index is 1.521 and its density is 1.206 g/mL at 25 °C .科学研究应用
Organic Electronics
2-Bromo-3-octylthiophene: is a valuable compound in the field of organic electronics. It serves as a building block for creating thiophene-based conjugated polymers, which are essential for developing electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These polymers exhibit exceptional optical and conductive properties, making them suitable for flexible and lightweight electronic applications.
Polymerization Catalysts
In polymer science, 2-Bromo-3-octylthiophene is used in transition metal-catalyzed synthesis processes . It plays a crucial role in the creation of regioregular polythiophenes through techniques like Kumada catalyst-transfer polycondensation and Suzuki–Miyaura coupling. These methods lead to polymers with high conductivity and liquid crystallinity, which are desirable traits for advanced materials.
Optoelectronic Devices
The compound is instrumental in synthesizing thiophene-based polymers for optoelectronic devices . These polymers are used in applications such as solar cells and photodetectors, where they contribute to the efficient conversion of light into electricity or vice versa.
Solar Cells
2-Bromo-3-octylthiophene: is a precursor in the synthesis of polymers for polymer solar cells . These solar cells utilize a bulk heterojunction active layer comprising a light-harvesting conjugated polymer and a fullerene derivative, leading to the development of cost-effective and renewable energy sources.
Drug Delivery Systems
While not directly used in drug delivery, thiophene derivatives, including those synthesized from 2-Bromo-3-octylthiophene , are being explored for their potential in creating controlled drug delivery systems . These systems aim to improve the bioavailability and efficacy of pharmaceuticals.
Chemical Sensors
Thiophene-based polymers, derived from compounds like 2-Bromo-3-octylthiophene , have shown promise in the development of chemical sensors . These sensors can detect various substances due to the polymers’ chemosensitivity, which could lead to advancements in environmental monitoring and diagnostics.
安全和危害
未来方向
Thiophene-based conjugated polymers, such as 2-Bromo-3-octylthiophene, hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . They have shown great promise for applications in lighting, power, and circuitry, with rapidly improving performance already surpassing that of amorphous silicon-based counterparts . The future development of side-chain engineering on next-generation conjugated polymers with desirable thermomechanical property for stretchable and wearable electronics is expected .
作用机制
Mode of Action
2-Bromo-3-octylthiophene interacts with its targets by inhibiting their activity. It may also restrict the activity of certain transcription factors, such as NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Pharmacokinetics
It is known that the compound exhibits solubility in a majority of organic solvents This suggests that it may have good bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-octylthiophene. For instance, the compound’s solubility in organic solvents suggests that it may be more effective in lipid-rich environments . Additionally, it is recommended to store the compound in a dark place, sealed in dry conditions, suggesting that light and moisture may affect its stability .
属性
IUPAC Name |
2-bromo-3-octylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISONQKSIWXLJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444485 | |
| Record name | 2-Bromo-3-octylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-octylthiophene | |
CAS RN |
145543-83-5 | |
| Record name | 2-Bromo-3-octylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-n-octylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Q & A
Q1: What is the significance of 2-bromo-3-octylthiophene in the synthesis of regioregular polythiophenes?
A: 2-bromo-3-octylthiophene serves as a key monomer in the synthesis of regioregular poly(3-octylthiophene) []. Its tributyltin derivative, specifically, allows for controlled polymerization via palladium-catalyzed cross-coupling reactions, leading to a highly regioregular polymer structure with a head-to-tail (HT) coupling exceeding 95% []. This regioregularity significantly impacts the polymer's optical and electronic properties, resulting in enhanced conjugation and desirable characteristics for applications in organic electronics.
Q2: How does the regioregularity of poly(3-octylthiophene) synthesized from 2-bromo-3-octylthiophene compare to its random counterpart, and what are the implications of these differences?
A: The research clearly demonstrates that poly(3-octylthiophene) synthesized from 2-bromo-3-octylthiophene exhibits significantly higher regioregularity compared to its randomly synthesized counterpart []. This controlled structure leads to a red-shift in the absorption maximum (λmax = 448 nm), indicating a longer mean conjugation length and improved electron delocalization along the polymer backbone []. This enhanced conjugation directly translates to improved conductivity and desirable optoelectronic properties, making regioregular poly(3-octylthiophene) highly attractive for applications in organic electronics and related fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

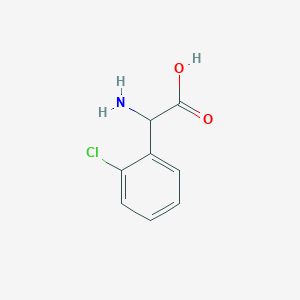
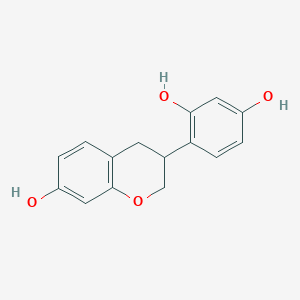
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)
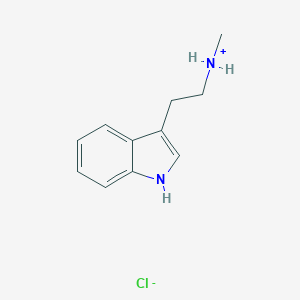
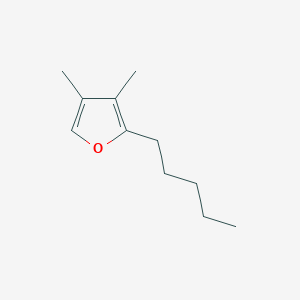
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)
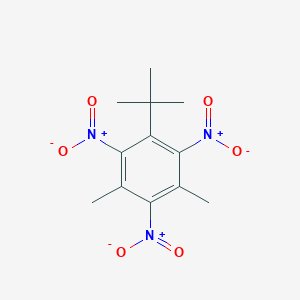
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

